

# (3-Carbamoyl-5-fluorophenyl)boronic acid molecular weight

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## Compound of Interest

Compound Name: (3-Carbamoyl-5-fluorophenyl)boronic acid

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An In-Depth Technical Guide to **(3-Carbamoyl-5-fluorophenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(3-Carbamoyl-5-fluorophenyl)boronic acid** is a specialized bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and both fluoro- and carbamoyl- groups for modulating physicochemical and pharmacological properties, makes it an invaluable reagent. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, with a particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

## Introduction: A Versatile Building Block

Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and versatile reactivity.<sup>[1][2]</sup> First synthesized in 1860, their prominence has surged in recent decades, largely driven by their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.<sup>[3][4]</sup> This reaction provides a powerful and tolerant method for forming carbon-carbon (C-C) bonds, a foundational process in the synthesis of complex organic molecules.<sup>[4]</sup>

**(3-Carbamoyl-5-fluorophenyl)boronic acid** belongs to this vital class of reagents. Its utility is enhanced by the strategic placement of two key functional groups on the phenyl ring:

- A Fluoro- Group (-F): The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring.<sup>[3]</sup> In a pharmaceutical context, the introduction of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby strengthening binding interactions with biological targets.<sup>[3]</sup>
- A Carbamoyl- Group (-CONH<sub>2</sub>): This group is a hydrogen bond donor and acceptor, capable of forming crucial interactions with protein active sites. The term "carbamoyl" refers to the radical —C(O)N(R)<sub>2</sub>, where R is hydrogen in this case.<sup>[5]</sup> It can improve aqueous solubility and provides a vector for molecular recognition.

The combination of these three functionalities—the reactive boronic acid, the metabolic shield of fluorine, and the interactive carbamoyl group—makes this molecule a highly sought-after intermediate in the synthesis of novel therapeutic agents.<sup>[1]</sup>

## Physicochemical Properties and Handling

Accurate knowledge of a compound's properties is essential for its effective use in research and development. The key physicochemical data for **(3-Carbamoyl-5-fluorophenyl)boronic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BFNO <sub>3</sub>	[6]
Molecular Weight	182.94 g/mol	[6]
CAS Number	871332-66-0	N/A
Appearance	White to off-white solid/crystalline powder	
SMILES String	<chem>NC(C1=CC(F)=CC(B(O)O)=C1)=O</chem>	[6]
InChI Key	FTMWTTTRIUYHDE- UHFFFAOYSA-N	[6]

**Solubility and Stability:** Boronic acids exhibit variable solubility. While some have low aqueous solubility, this can be improved by the addition of monosaccharides or polyols like mannitol, which form more soluble boronate esters.[7] They are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, dark place at room temperature.[8]

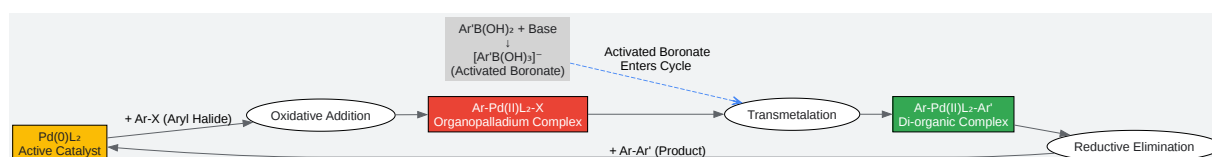
**Safety and Handling:** **(3-Carbamoyl-5-fluorophenyl)boronic acid** should be handled in accordance with standard laboratory safety procedures. It is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(3-Carbamoyl-5-fluorophenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process allows for the precise formation of a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon from an organic halide or triflate.

## Mechanistic Overview and Causality

The reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to rational protocol design and troubleshooting.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[4]
- **Transmetalation:** This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base (e.g., K<sub>2</sub>CO<sub>3</sub>, CsF) coordinates to the boron atom, forming a more nucleophilic "ate" complex ([Ar'B(OH)<sub>3</sub>]<sup>-</sup>), which facilitates the transfer of the aryl group (Ar') to the palladium, displacing the halide.[9][10] The choice of base is critical and can prevent side reactions like protodeboronation.[9]
- **Reductive Elimination:** The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the final product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to repeat.

The electron-withdrawing fluoro- and carbamoyl- groups on **(3-Carbamoyl-5-fluorophenyl)boronic acid** can make the transmetalation step slower compared to electron-rich boronic acids. Therefore, careful selection of the catalyst, ligand, and base is essential for achieving high yields.

## Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general, robust method for the Suzuki-Miyaura coupling of **(3-Carbamoyl-5-fluorophenyl)boronic acid** with a generic aryl bromide.

Objective: To synthesize N-(3'-fluoro-5'-(4-methylphenyl)biphenyl-3-yl)acetamide from **(3-Carbamoyl-5-fluorophenyl)boronic acid** and 1-bromo-4-methylbenzene.

Materials:

- **(3-Carbamoyl-5-fluorophenyl)boronic acid** (1.0 eq)
- Aryl Halide (e.g., 1-bromo-4-methylbenzene) (1.2 eq)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]) (0.02 - 0.05 eq)
- Base (e.g., Potassium Carbonate, K<sub>2</sub>CO<sub>3</sub>, anhydrous) (2.0 - 3.0 eq)
- Solvent: A mixture such as Dimethylformamide (DMF) and Water (e.g., 4:1 or 5:1 ratio) or Dioxane/Water.

Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **(3-Carbamoyl-5-fluorophenyl)boronic acid** (1.0 eq), the aryl bromide (1.2 eq), and the base (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
  - Rationale: Flame-drying the glassware removes adsorbed water, which can lead to a competing side reaction called protodeboronation, where the boronic acid is converted back to an arene. Using a slight excess of the aryl bromide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling.
- Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

- Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is crucial to protect the catalyst and ensure its longevity in the catalytic cycle.
- Solvent Degassing: While the flask is purging, degas the solvent mixture (DMF/Water). This can be done by bubbling the inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique (3 cycles).
  - Rationale: Solvents can dissolve a significant amount of oxygen. Degassing is another critical step to prevent catalyst deactivation. The presence of water in the solvent system is often beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species.
- Addition of Catalyst and Solvent: Briefly remove the septum and add the palladium catalyst [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 eq) to the flask against a positive flow of inert gas. Immediately add the degassed solvent mixture via syringe.
  - Rationale: The catalyst is added last to minimize its exposure to the atmosphere. The amount of catalyst is typically between 2-5 mol%, which is sufficient for efficient turnover without being wasteful.
- Reaction Execution: Lower the flask into an oil bath and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[\[11\]](#) Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
  - Rationale: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. The optimal temperature depends on the reactivity of the specific substrates and catalyst used.[\[11\]](#)
- Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and DMF. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to obtain the pure biaryl compound.

- Rationale: The aqueous work-up is a standard procedure to separate the organic product from the inorganic salts and polar solvent. Chromatographic purification is necessary to remove any unreacted starting materials, catalyst residues, and reaction byproducts.

## Conclusion

**(3-Carbamoyl-5-fluorophenyl)boronic acid** is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure provides a reliable platform for introducing key pharmacophores into complex molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its fundamental properties and the mechanistic principles behind its reactivity, researchers can effectively leverage this compound to accelerate the development of the next generation of advanced organic molecules.

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